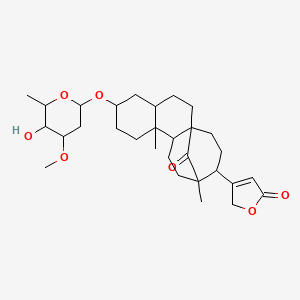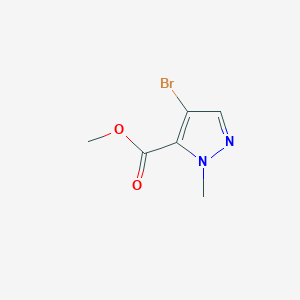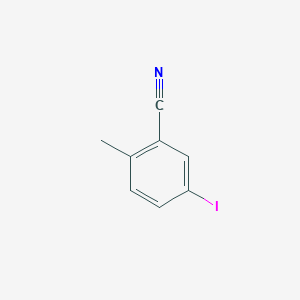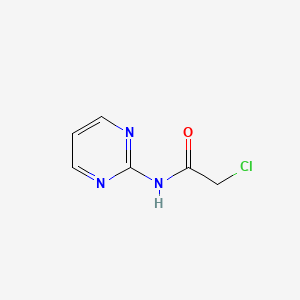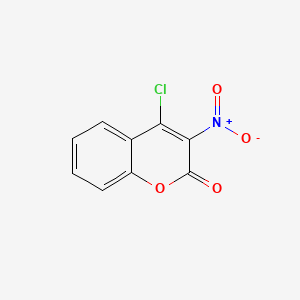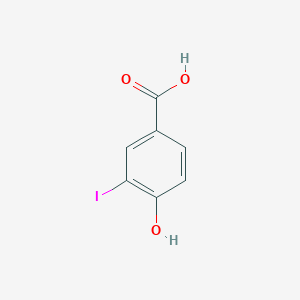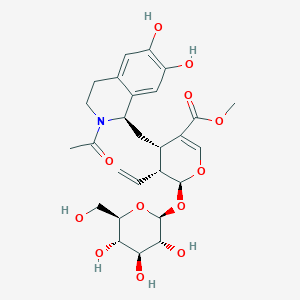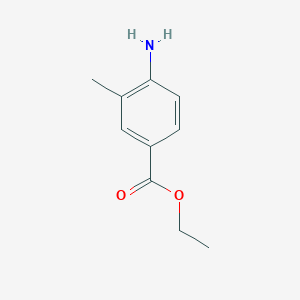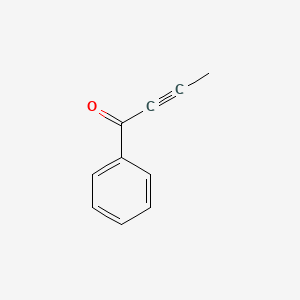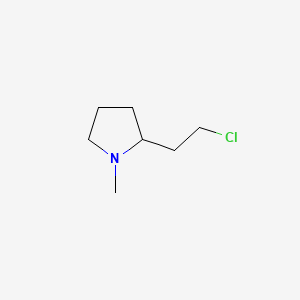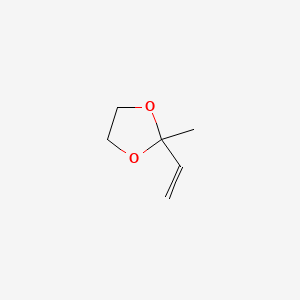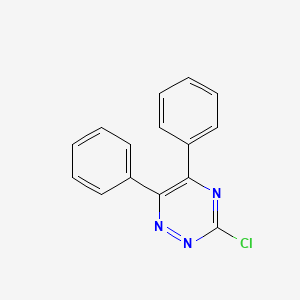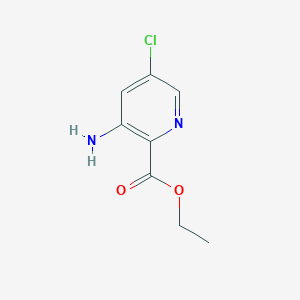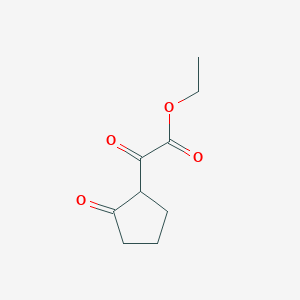
2-氧代-2-(2-氧代环戊基)乙酸乙酯
描述
Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate is an organic compound with the molecular formula C9H12O4 . It is used as an organic chemical synthesis intermediate . The compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate is characterized by a cyclopentane ring with two carbonyl groups and an ethyl ester group . The compound has a molecular weight of 184.19 Da .Physical And Chemical Properties Analysis
Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate has a density of 1.2±0.1 g/cm^3, a boiling point of 301.7±31.0 °C at 760 mmHg, and a flash point of 132.5±24.9 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds . Its polar surface area is 60 Å^2, and it has a molar volume of 153.0±3.0 cm^3 .科学研究应用
1. 在有机化学中的应用
2-氧代-2-(2-氧代环戊基)乙酸乙酯参与各种有机反应,例如芳香胺在环外 C=C 键上的区域选择性加成。此过程生成甲基和乙基 2-芳基氨基-2-(2-氧代-2,3-二氢-1H-吲哚-3-基)乙酸酯等产物,展示了其在创建复杂有机化合物中的作用 (Koz’minykh 等,2006)。
2. 在聚合物合成中
相关的化合物乙酸乙酯已被用作聚(2-乙基-2-恶唑啉)合成的溶剂,聚(2-乙基-2-恶唑啉)是一种具有显著生物医学应用的聚合物,因为它具有高水溶性和商业可用性 (Vergaelen 等,2020)。
3. 海洋真菌化合物
在海洋生物学中,来自海洋真菌青霉菌属的乙酸乙酯提取物已被用于纯化新化合物,这些化合物在药物发现和海洋天然产物化学中具有潜在应用 (Wu 等,2010)。
4. 药物研究
2-氧代-2-(2-氧代环戊基)乙酸乙酯衍生物已被合成并研究其抗菌活性,显示出作为开发新型抗菌剂和抗真菌剂的候选物的潜力 (Medimagh-Saidana 等,2015)。
5. 光谱和分子研究
已对某些 2-氧代-2-(2-氧代环戊基)乙酸乙酯衍生物进行了光谱分析,如 FT-IR、FT-拉曼、NMR 和分子对接研究。这些研究提供了对这些化合物的分子结构和潜在生物活性的见解 (El-Azab 等,2016)。
属性
IUPAC Name |
ethyl 2-oxo-2-(2-oxocyclopentyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-2-13-9(12)8(11)6-4-3-5-7(6)10/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJZOWMPITUCHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40291253 | |
| Record name | ethyl 2-oxo-2-(2-oxocyclopentyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate | |
CAS RN |
39163-39-8 | |
| Record name | 39163-39-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74476 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-oxo-2-(2-oxocyclopentyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-methyl-2,3,5-trioxo-1-cyclopentaneglyoxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

